N-(4-methoxyphenyl)-4-methylbenzamide
Overview
Description
N-(4-methoxyphenyl)-4-methylbenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a methoxy group attached to the phenyl ring and a methyl group attached to the benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-4-methylbenzamide typically involves the reaction of 4-methoxyaniline with 4-methylbenzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)-4-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the benzamide structure can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are used under basic conditions
Major Products
Oxidation: Formation of 4-hydroxyphenyl-4-methylbenzamide.
Reduction: Formation of N-(4-methoxyphenyl)-4-methylbenzylamine.
Substitution: Formation of various substituted benzamides depending on the nucleophile used
Scientific Research Applications
N-(4-methoxyphenyl)-4-methylbenzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-4-methylbenzamide involves its interaction with specific molecular targets. As a COX-1 inhibitor, it binds to the cyclooxygenase-1 enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation and pain . This inhibition reduces inflammation and provides analgesic effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-methoxy-5-((phenylamino)methyl)phenol
- N-(2-(5-(4-methoxyphenyl)-2-(pyridin-2-yl)-1H-imidazol-4-yl)ethyl)-4-pentylbenzenesulfonamide .
Uniqueness
N-(4-methoxyphenyl)-4-methylbenzamide is unique due to its specific structural features, such as the presence of both a methoxy group and a methyl group on the benzamide structure.
Properties
IUPAC Name |
N-(4-methoxyphenyl)-4-methylbenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-11-3-5-12(6-4-11)15(17)16-13-7-9-14(18-2)10-8-13/h3-10H,1-2H3,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVMFHSKXFRTBIG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101325997 | |
Record name | N-(4-methoxyphenyl)-4-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101325997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
5.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49642624 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
33667-91-3 | |
Record name | N-(4-methoxyphenyl)-4-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101325997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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